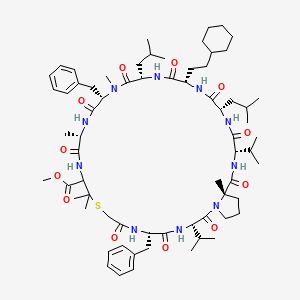
HIV-1 protease-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 protease-IN-7 is a potent inhibitor of the human immunodeficiency virus type 1 protease enzyme. This enzyme is crucial for the maturation and replication of the virus, making it a significant target for antiretroviral therapy. This compound is designed to bind to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins, thereby inhibiting the production of infectious viral particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to use phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Chemical Reactions Analysis
Types of Reactions
HIV-1 protease-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
HIV-1 protease-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of protease inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of HIV-1 protease in viral replication and to investigate the effects of protease inhibition on viral life cycle.
Medicine: Utilized in the development of antiretroviral therapies for the treatment of HIV/AIDS. It serves as a lead compound for designing new protease inhibitors with improved efficacy and resistance profiles.
Industry: Applied in the production of diagnostic tools and assays for detecting HIV-1 protease activity and for screening potential inhibitors
Mechanism of Action
HIV-1 protease-IN-7 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyprotein precursors into functional proteins, which are essential for the assembly and maturation of infectious viral particles. The inhibition of protease activity leads to the production of non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Darunavir: Another potent HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used as a booster to enhance the efficacy of other protease inhibitors.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Uniqueness of HIV-1 protease-IN-7
This compound is unique in its structural features and binding affinity to the protease enzyme. It has been designed to overcome resistance mutations that often arise with other protease inhibitors. Its high potency and favorable pharmacokinetic properties make it a valuable addition to the arsenal of antiretroviral drugs .
Properties
Molecular Formula |
C68H104N10O12S |
|---|---|
Molecular Weight |
1285.7 g/mol |
IUPAC Name |
methyl (3S,6S,15S,18S,21S,24S,27S,30S,33S)-6,18-dibenzyl-24-(2-cyclohexylethyl)-11,11,15,19,33-pentamethyl-21,27-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32-decaoxo-3,30-di(propan-2-yl)-10-thia-1,4,7,13,16,19,22,25,28,31-decazabicyclo[31.3.0]hexatriacontane-12-carboxylate |
InChI |
InChI=1S/C68H104N10O12S/c1-40(2)35-49-59(82)71-48(32-31-45-25-18-15-19-26-45)58(81)73-51(36-41(3)4)63(86)77(13)52(38-47-29-22-17-23-30-47)61(84)69-44(9)57(80)76-56(65(88)90-14)67(10,11)91-39-53(79)70-50(37-46-27-20-16-21-28-46)60(83)74-55(43(7)8)64(87)78-34-24-33-68(78,12)66(89)75-54(42(5)6)62(85)72-49/h16-17,20-23,27-30,40-45,48-52,54-56H,15,18-19,24-26,31-39H2,1-14H3,(H,69,84)(H,70,79)(H,71,82)(H,72,85)(H,73,81)(H,74,83)(H,75,89)(H,76,80)/t44-,48-,49-,50-,51-,52-,54-,55-,56?,68-/m0/s1 |
InChI Key |
QJPMQRMWDWCLRB-NRZNWIIJSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(C(SCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@]2(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
Canonical SMILES |
CC1C(=O)NC(C(SCC(=O)NC(C(=O)NC(C(=O)N2CCCC2(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















